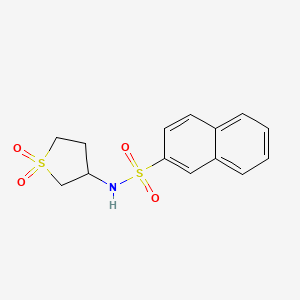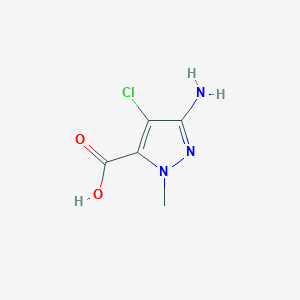![molecular formula C26H29FN4O5 B2446188 Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896386-82-6](/img/no-structure.png)
Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The compound also contains a fluorophenyl group, which is often used in medicinal chemistry to improve binding affinity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The piperazine ring and the fluorophenyl group would likely have a significant impact on the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the piperazine ring and the fluorophenyl group could potentially make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring could increase its solubility in water, while the fluorophenyl group could enhance its lipophilicity .Scientific Research Applications
- A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, including our compound, were synthesized as potential antifungal agents . These compounds were evaluated for their antifungal activity against various strains. While some derivatives showed promising results, further studies are needed to explore their efficacy against specific fungal pathogens.
- The cinnoline nucleus and its derivatives have attracted attention due to their antitumor properties . Although specific data on our compound’s antitumor activity are limited, its structural features warrant investigation in this context. Researchers could explore its effects on tumor cell lines and potential mechanisms of action.
- Cinnoline derivatives have demonstrated antibacterial activity . While our compound’s antibacterial potential remains unexplored, it could be a valuable candidate for screening against bacterial strains. Researchers might assess its efficacy, selectivity, and safety profile.
- Certain cinnoline compounds exhibit anti-inflammatory properties . Investigating our compound’s impact on inflammatory pathways, cytokine production, and cellular responses could provide valuable insights. Preclinical models and in vitro assays are essential for validation.
- Cinnolines have been explored as agrochemicals . Our compound’s unique structure may offer novel opportunities for crop protection, pest control, or plant growth regulation. Researchers could assess its effects on plant health and yield.
- In silico approaches, such as molecular docking, can predict interactions between our compound and biological targets. Researchers could explore its binding affinity to specific proteins, receptors, or enzymes relevant to disease pathways (e.g., HIV-1 protease inhibition ).
Antifungal Activity
Antitumor Potential
Antibacterial Investigations
Anti-Inflammatory Studies
Agrochemical Applications
Molecular Docking Studies
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Similar compounds have been shown to inhibit ents . The inhibition of these transporters can affect the uptake of nucleosides, which are crucial for DNA and RNA synthesis .
Biochemical Pathways
By inhibiting ents, the compound could potentially affect nucleotide synthesis and adenosine function . This could have downstream effects on DNA replication, RNA transcription, and cellular energy metabolism.
Pharmacokinetics
The piperazine moiety in its structure is known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
The inhibition of ents could potentially lead to changes in nucleotide synthesis and adenosine function, affecting various cellular processes .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 6-oxohexanoic acid, followed by the addition of 4-(4-fluorophenyl)piperazine and methyl chloroformate. The resulting intermediate is then treated with sodium hydroxide to obtain the final product.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "6-oxohexanoic acid", "4-(4-fluorophenyl)piperazine", "methyl chloroformate", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid and 6-oxohexanoic acid in the presence of a coupling agent such as DCC or EDC to form the intermediate 3-(6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 2: Addition of 4-(4-fluorophenyl)piperazine to the intermediate in the presence of a coupling agent such as HATU or PyBOP to form the intermediate 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 3: Addition of methyl chloroformate to the intermediate in the presence of a base such as triethylamine to form the final product 'Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'.", "Step 4: Treatment of the final product with sodium hydroxide to obtain the free acid form of the compound." ] } | |
CAS RN |
896386-82-6 |
Product Name |
Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
Molecular Formula |
C26H29FN4O5 |
Molecular Weight |
496.539 |
IUPAC Name |
methyl 3-[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H29FN4O5/c1-36-25(34)18-6-11-21-22(17-18)28-26(35)31(24(21)33)12-4-2-3-5-23(32)30-15-13-29(14-16-30)20-9-7-19(27)8-10-20/h6-11,17H,2-5,12-16H2,1H3,(H,28,35) |
InChI Key |
XFDZCKATTNSGJZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(4-fluorophenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2446105.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2446106.png)

![3-benzyl-9-(3-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446111.png)
![5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2446112.png)
![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)prop-2-enoate](/img/structure/B2446114.png)
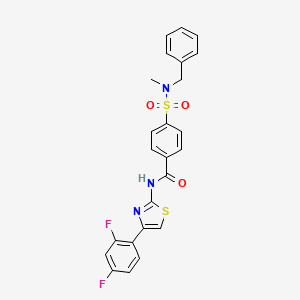
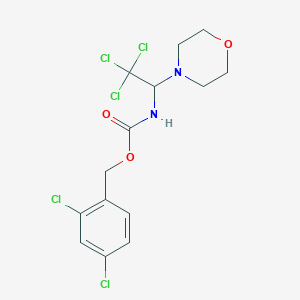

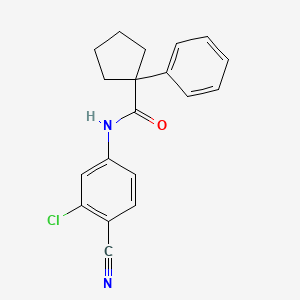
![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2446123.png)
